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Compound of Interest

1-(2-Bromophenyl)cyclobutane-1-
Compound Name:
carboxylic acid

Cat. No.: B183634

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)cyclobutane-
1-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. This document
consolidates available data on its chemical identity, and outlines general synthetic approaches
and analytical characterization methods relevant to this class of compounds. While specific
experimental data for this exact molecule is limited in publicly available literature, this guide
leverages information on analogous structures to provide a foundational understanding for
researchers.

Chemical Identity and Properties
CAS Number: 151157-44-7

Molecular Formula: C11H11BrO2

Molecular Weight: 255.11 g/mol

A summary of the key chemical identifiers for 1-(2-Bromophenyl)cyclobutane-1-carboxylic
acid is presented in Table 1.

Table 1: Chemical Identification
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Identifier Value
CAS Number 151157-44-7
Molecular Formula C11H11BrO2

| Molecular Weight | 255.11 g/mol [1] |

Note: Experimental physical properties such as melting point and boiling point are not readily
available in the reviewed literature.

Synthesis Strategies

A specific, detailed experimental protocol for the synthesis of 1-(2-Bromophenyl)cyclobutane-
1-carboxylic acid is not explicitly described in the available scientific literature. However,
based on established methods for the synthesis of related aryl-substituted cyclobutane
carboxylic acids, a plausible synthetic pathway can be proposed. A common and effective
method for constructing the cyclobutane ring is through a [2+2] cycloaddition reaction.

Proposed Synthetic Pathway: [2+2] Cycloaddition

A potential route to 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid could involve the
cycloaddition of a ketene acetal with an appropriately substituted styrene derivative, followed
by hydrolysis of the resulting ester. This general approach is outlined in various patents for the
preparation of cyclobutane-1,2-dicarboxylic esters, which are valuable intermediates in
pharmaceutical synthesis.

The logical workflow for such a synthesis is depicted below:
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Step 1: [2+2] Cycloaddition
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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols for Analogous Compounds

While a specific protocol for the target molecule is unavailable, the following sections detail
general procedures for key transformations in the synthesis of similar cyclobutane carboxylic
acids, adapted from the literature.

General Procedure for [2+2] Cycloaddition of Ketene
Acetals with Alkenes

This protocol is a generalized representation of the reaction described in patents for the
synthesis of cyclobutane dicarboxylic esters.

» Reaction Setup: A solution of the alkene (e.g., a substituted styrene) in a dry, inert solvent
(e.g., dichloromethane) is cooled to a low temperature (typically -78 °C to 0 °C) under an
inert atmosphere (e.g., nitrogen or argon).
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o Addition of Lewis Acid: A Lewis acid catalyst (e.g., titanium tetrachloride) is added dropwise
to the stirred solution.

» Addition of Ketene Acetal: The ketene acetal is then added slowly to the reaction mixture.

« Reaction Monitoring: The reaction is stirred at low temperature and monitored by a suitable
analytical technique (e.g., thin-layer chromatography or gas chromatography) until the
starting material is consumed.

e Workup: The reaction is quenched by the addition of a suitable reagent (e.g., a saturated
agueous solution of sodium bicarbonate). The mixture is then allowed to warm to room
temperature, and the organic layer is separated. The aqueous layer is extracted with an
organic solvent, and the combined organic extracts are washed, dried, and concentrated
under reduced pressure.

 Purification: The crude product is purified by a suitable method, such as column
chromatography, to yield the desired cyclobutane ester.

General Procedure for Hydrolysis of a Carboxylic Ester

» Reaction Setup: The ester is dissolved in a suitable solvent mixture (e.g., a mixture of an
alcohol and water).

» Addition of Acid or Base: A strong acid (e.g., hydrochloric acid) or a strong base (e.g.,
sodium hydroxide) is added to the solution.

» Heating: The reaction mixture is heated to reflux and stirred for a period sufficient to ensure
complete hydrolysis, as monitored by an appropriate analytical technique.

o Workup:

o For acidic hydrolysis: The reaction mixture is cooled, and the product is extracted with an
organic solvent. The organic extracts are then washed, dried, and concentrated.

o For basic hydrolysis: The reaction mixture is cooled and acidified with a strong acid to
protonate the carboxylate salt. The resulting carboxylic acid is then extracted with an
organic solvent. The organic extracts are washed, dried, and concentrated.
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 Purification: The crude carboxylic acid can be purified by recrystallization or column
chromatography.

Analytical Characterization

The structural elucidation of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid would rely on
a combination of spectroscopic techniques. The expected spectral data, based on the general
characteristics of carboxylic acids and aromatic compounds, are summarized below.

Table 2: Expected Spectroscopic Data

Technique Expected Features

- Aromatic protons in the region of 7.0-8.0
ppm. - Cyclobutane methylene protons in

IH NMR the region of 1.5-3.0 ppm. - A broad
singlet for the carboxylic acid proton,
typically downfield (>10 ppm).

- Carbonyl carbon of the carboxylic acid in the

region of 170-185 ppm. - Aromatic carbons in
13C NMR _

the region of 120-140 ppm. - Cyclobutane

carbons in the aliphatic region.

- A broad O-H stretching band from
R Spect approximately 2500-3300 cm~1. - A strong C=0
ectrosco
P Py stretching band around 1700 cm~1, - C-Br

stretching vibration in the fingerprint region.

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the
compound. - Characteristic fragmentation patterns, including the loss of the carboxylic acid
group and bromine. |

The logical workflow for the characterization of the final product is illustrated below:
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Caption: Workflow for purification and characterization.

Potential Applications and Biological Activity

While no specific biological activity has been reported for 1-(2-Bromophenyl)cyclobutane-1-
carboxylic acid, the cyclobutane motif is present in a number of biologically active natural
products and synthetic compounds. Compounds containing a cyclobutane ring have shown a
range of activities, including antimicrobial, antibacterial, and antitumor properties. The rigid
cyclobutane scaffold can be a valuable component in drug design, helping to orient functional
groups in a specific and constrained manner for interaction with biological targets. The
presence of the bromophenyl group also offers a site for further chemical modification, for
example, through cross-coupling reactions, to generate a library of derivatives for biological
screening.
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Conclusion

This technical guide has provided a summary of the available information on 1-(2-
Bromophenyl)cyclobutane-1-carboxylic acid. While a detailed experimental profile for this
specific molecule is not yet available in the public domain, this document serves as a valuable
resource for researchers by outlining its key identifiers, proposing a viable synthetic strategy
based on established chemical principles, and detailing the expected analytical
characterization. The structural motifs present in this molecule suggest its potential as a
building block in the development of novel therapeutic agents. Further research is warranted to
synthesize this compound and explore its physicochemical properties and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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